molecular formula C16H25N5O3 B12226262 2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one

2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B12226262
M. Wt: 335.40 g/mol
InChI Key: OAMAODHOIXXPAG-UHFFFAOYSA-N
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Description

2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound featuring a pyrimidine ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include dimethyl carbonate (DMC), DABCO, and palladium on carbon (Pd/C) for hydrogenation reactions . The reaction conditions often involve the use of ethanol as a solvent and sodium bicarbonate as a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen gas for reduction reactions, sodium bicarbonate for neutralization, and various organic solvents like ethanol and dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H25N5O3

Molecular Weight

335.40 g/mol

IUPAC Name

2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C16H25N5O3/c1-23-15-10-14(17-12-18-15)19-13-2-4-20(5-3-13)11-16(22)21-6-8-24-9-7-21/h10,12-13H,2-9,11H2,1H3,(H,17,18,19)

InChI Key

OAMAODHOIXXPAG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NC2CCN(CC2)CC(=O)N3CCOCC3

Origin of Product

United States

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